PF-6698840
Description
PF-6698840 is a Type II inhibitor of protein tyrosine kinase 6 (PTK6), targeting the inactive conformation of the kinase. It binds to the ATP-binding pocket of PTK6, forming hydrogen bonds with the hinge region residue M267 via its aminoimidazolopyrazoline core . At 1 µM, this compound inhibits >80% of PTK6 activity and demonstrates selectivity across a panel of over 320 kinases, with minimal off-target effects . Despite its potent kinase inhibition, studies reveal that its anti-tumor effects in breast cancer cell lines (e.g., MDA-MB-231) are independent of PTK6 activity suppression, suggesting off-target or alternative mechanisms of action .
Properties
Molecular Formula |
C24H23F4N5O4 |
|---|---|
Molecular Weight |
521.47 |
IUPAC Name |
2-(((3R,4R)-3-fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20-/m1/s1 |
InChI Key |
XJIIVPVOGYFVME-UYAOXDASSA-N |
SMILES |
O=C(N)C1=C(O[C@H]2[C@H](F)CN(C(CC3=CC=C(OC(F)(F)F)C=C3)=O)CC2)N=CC(C4=CN(C)C=N4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF6698840; PF 6698840; PF-6698840 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Divergence Between Kinase Inhibition and Anti-Tumor Effects
- The shared off-target kinase selectivity of this compound and PF-6737007 implicates non-PTK6 pathways in their anti-proliferative effects .
Structural Determinants of Activity
- The aminoimidazolopyrazoline core in this compound is critical for PTK6 binding, while structural modifications in PF-6737007 abolish this interaction .
- The Y342 residue in PTK6’s activation loop is pivotal for inhibitor binding; its phosphorylation state dictates conformational changes exploited by Type II inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
